Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate
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Overview
Description
Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate is a chemical compound with the molecular formula C₉H₁₃NO₄ and a molecular weight of 199.21 g/mol . It belongs to the class of oxazole derivatives, which are known for their diverse applications in pharmaceuticals, organic synthesis, and material science .
Scientific Research Applications
Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate has a wide range of scientific research applications:
Safety and Hazards
Ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate typically involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . These reagents enable a mild and highly efficient cyclization process .
Industrial Production Methods
the general approach involves the use of cost-effective and thermally stable catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Ethyl oxazole-5-carboxylate: Another oxazole derivative with similar applications in pharmaceuticals and material science.
Ethyl 1H-indole-3-carboxylate: An indole derivative with applications in antiviral and anticancer research.
Uniqueness
Ethyl 5-ethoxy-4-methyloxazole-2-carboxylate is unique due to its specific structural features, which make it a versatile scaffold for various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
ethyl 5-ethoxy-4-methyl-1,3-oxazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-4-12-8(11)7-10-6(3)9(14-7)13-5-2/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRKGFMROBZFIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(O1)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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